molecular formula C22H38N4O7S B1384707 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate CAS No. 1783835-19-7

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate

Cat. No. B1384707
CAS RN: 1783835-19-7
M. Wt: 502.6 g/mol
InChI Key: LTVOVUNXEKKYEH-UHFFFAOYSA-N
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Description

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C22H38N4O7S and its molecular weight is 502.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Advancements

  • Optimized Synthesis Methods : Research has focused on improving the synthesis process of similar compounds. For instance, Hickey et al. (2012) described a high-yielding (>90%) synthesis method for 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine, highlighting scalable and purification-free methodologies. These methods can be applied to other diamine substrates, indicating potential in synthesizing related compounds like 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate (Hickey et al., 2012).

Guanidinylation Reagents

  • Efficient Guanidinylation Reagents : Wester et al. (2021) investigated 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine as a guanidinylation reagent, showing its effectiveness in converting amines into corresponding bis(tert-butoxycarbonyl)-protected guanidines. This suggests the importance of such reagents in synthesizing compounds like the one (Wester et al., 2021).

Chemical Reactions and Properties

  • Arylazosulfones Reactions : Dell'erba et al. (1997) explored reactions involving arylazosulfones, which resulted in the formation of imidazoles with tert-butoxycarbonyl groups. This study provides insight into chemical reactions that may be relevant for understanding the properties and reactions of 4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate (Dell'erba et al., 1997).

Catalysis and Synthesis

  • Catalytic Applications in Organic Synthesis : Imamoto et al. (2012) discussed the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation. The implications of such studies could extend to the understanding of catalytic properties and applications of related compounds (Imamoto et al., 2012).

Material Science

  • Applications in Material Science : Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages using compounds with tert-butyl groups, indicating potential applications of similar compounds in polymer and material science (Hsiao et al., 2000).

  • Synthesis and Properties of Polyimides : Research by Liaw et al. (1996) on polyimides derived from similar compounds also highlights the relevance of tert-butyl substituted compounds in the field of polymer chemistry (Liaw et al., 1996).

properties

IUPAC Name

tert-butyl N-[N'-(4-aminobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O4.C7H8O3S/c1-14(2,3)22-12(20)18-11(17-10-8-7-9-16)19-13(21)23-15(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,16H2,1-6H3,(H2,17,18,19,20,21);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVOVUNXEKKYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(=NCCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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